molecular formula C23H19N3O4S2 B3008733 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 898441-33-3

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No. B3008733
CAS RN: 898441-33-3
M. Wt: 465.54
InChI Key: ILOFSZQMSBFCAC-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide, also known as MPT0B392, is a novel small molecule compound that has been synthesized for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being studied for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide and its derivatives demonstrate significant antimicrobial and antifungal properties. Research indicates that these compounds, particularly when substituted with electron-donating groups like methoxy, exhibit enhanced activity against various bacterial and fungal strains. For example, Chawla (2016) synthesized thiazole derivatives that showed potent antimicrobial activity, especially when phenyl rings were substituted with groups like methoxy (Chawla, 2016). Bikobo et al. (2017) also reported that thiazole derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Applications

Several studies have explored the anticancer potential of thiazole derivatives. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug in some cases (Ravinaik et al., 2021).

Anticonvulsant Effects

The synthesis of thiazole derivatives incorporating a sulfonamide moiety has shown potential in the development of anticonvulsant agents. Farag et al. (2012) synthesized derivatives that demonstrated significant anticonvulsive effects, with certain compounds offering complete protection against picrotoxin-induced convulsion (Farag et al., 2012).

Diuretic and Antihypertensive Properties

Compounds like this compound have also been explored for their diuretic and antihypertensive properties. Rahman et al. (2014) synthesized a series of related compounds that were evaluated for diuretic and antihypertensive activities, showing potent effects compared to standard drugs (Rahman et al., 2014).

Cardiac Electrophysiological Activity

These compounds have also been studied for their cardiac electrophysiological activity. Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in cardiac electrophysiological assays (Morgan et al., 1990).

properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-19-13-9-16(10-14-19)21-15-31-23(24-21)25-22(27)17-7-11-18(12-8-17)26-32(28,29)20-5-3-2-4-6-20/h2-15,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFSZQMSBFCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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